(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide
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Overview
Description
(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide, also known as DFP-10917, is a synthetic compound with potential therapeutic applications in the treatment of cancer. It belongs to the class of compounds known as enaminones, which have been shown to possess various biological activities including anti-inflammatory, analgesic, and anticancer properties.
Mechanism of Action
(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide binds to the ATP-binding site of HSP90, thereby preventing the binding of ATP and the subsequent stabilization of HSP90 client proteins. This leads to the degradation of these client proteins by the ubiquitin-proteasome system, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. Additionally, it has been shown to inhibit the growth of cancer cells in vivo in mouse xenograft models.
Advantages and Limitations for Lab Experiments
(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide is a potent and selective inhibitor of HSP90, making it a valuable tool for studying the role of HSP90 in cancer biology. However, its high potency may also make it difficult to use in certain experiments, as it may cause off-target effects. Additionally, its synthetic nature may make it difficult to produce on a large scale for use in preclinical and clinical studies.
Future Directions
Future research on (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide could include the development of more efficient synthesis methods, as well as the investigation of its potential therapeutic applications in various cancer types. Additionally, further studies could be conducted to elucidate the mechanisms underlying its anticancer activity, as well as its potential for use in combination with other cancer therapies.
Synthesis Methods
The synthesis of (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide involves the condensation of 2,6-diethylbenzaldehyde with 4-(difluoromethoxy)benzaldehyde in the presence of an amine catalyst to form the corresponding enamine. The enamine is then reacted with cyanoacetic acid in the presence of a base to yield the final product.
Scientific Research Applications
(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide has been shown to exhibit potent anticancer activity against a variety of cancer cell lines including breast, lung, colon, and prostate cancer. It works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the stabilization and folding of various oncogenic proteins. By inhibiting HSP90, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide induces the degradation of these oncogenic proteins, leading to cancer cell death.
properties
IUPAC Name |
(Z)-2-cyano-N-(2,6-diethylphenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N2O2/c1-3-15-6-5-7-16(4-2)19(15)25-20(26)17(13-24)12-14-8-10-18(11-9-14)27-21(22)23/h5-12,21H,3-4H2,1-2H3,(H,25,26)/b17-12- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDIZIWQNASZJN-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(=CC2=CC=C(C=C2)OC(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)/C(=C\C2=CC=C(C=C2)OC(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2,6-diethylphenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide |
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